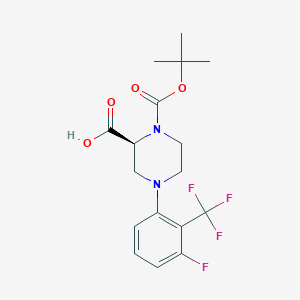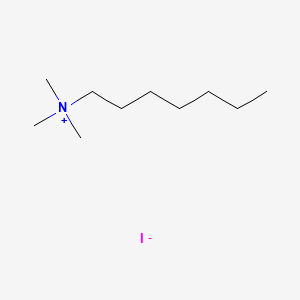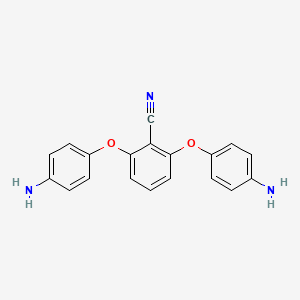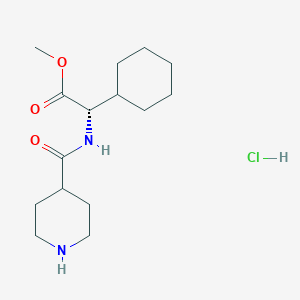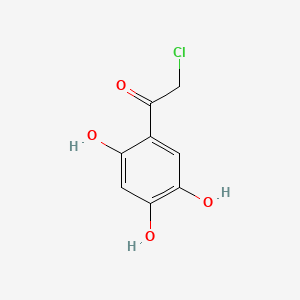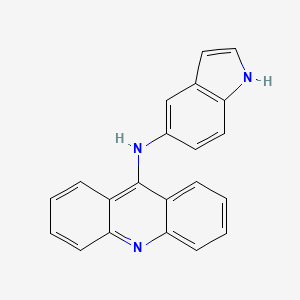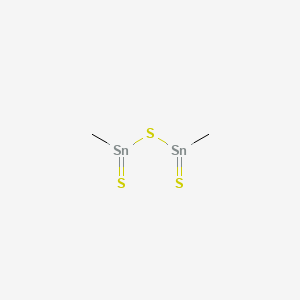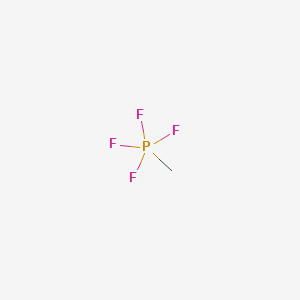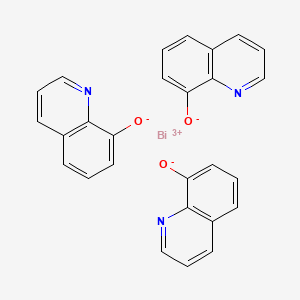
Bismuth tris(8-quinolyl oxide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth tris(8-quinolyl oxide) is an organobismuth compound with the molecular formula C27H18BiN3O3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bismuth tris(8-quinolyl oxide) can be synthesized through the reaction of bismuth ions with 8-hydroxyquinoline oxide. The specific reaction conditions can be optimized based on literature reports . One common method involves the hydrothermal synthesis process, which is known for producing various bismuth oxides with different valence states . Another method involves the sol-gel process, which can be used to prepare bismuth oxide nanoparticles at different temperatures .
Industrial Production Methods
While detailed industrial production methods for bismuth tris(8-quinolyl oxide) are not extensively documented, the hydrothermal and sol-gel methods mentioned above can be scaled up for industrial applications. These methods offer the advantage of producing high-purity compounds with controlled particle sizes and morphologies.
Análisis De Reacciones Químicas
Types of Reactions
Bismuth tris(8-quinolyl oxide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the bismuth center and the quinoline ligands.
Common Reagents and Conditions
Common reagents used in the reactions of bismuth tris(8-quinolyl oxide) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, can significantly affect the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of bismuth tris(8-quinolyl oxide) depend on the specific reagents and conditions used. For example, oxidation reactions may yield bismuth oxides, while reduction reactions may produce bismuth nanoparticles .
Aplicaciones Científicas De Investigación
Bismuth tris(8-quinolyl oxide) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of bismuth tris(8-quinolyl oxide) involves its interaction with molecular targets and pathways. For instance, in antimicrobial applications, bismuth compounds can inhibit bacterial enzymes, disrupt intracellular iron metabolism, and reduce bacterium-host cell adhesion . These actions are facilitated by the unique coordination chemistry of bismuth, which allows it to form stable complexes with various biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to bismuth tris(8-quinolyl oxide) include other organobismuth compounds, such as triorganylbismuth compounds (R3Bi), bismuth derivatives with polydentate aryl ligands, and arylbismuth (V) derivatives .
Uniqueness
Bismuth tris(8-quinolyl oxide) is unique due to its specific combination of bismuth and quinoline ligands, which confer distinct chemical properties and reactivity. Unlike other bismuth compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, and industry .
Propiedades
Número CAS |
16029-28-0 |
|---|---|
Fórmula molecular |
C27H18BiN3O3 |
Peso molecular |
641.4 g/mol |
Nombre IUPAC |
bismuth;quinolin-8-olate |
InChI |
InChI=1S/3C9H7NO.Bi/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3 |
Clave InChI |
UNHHWKUGFQWQSQ-UHFFFAOYSA-K |
SMILES canónico |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Bi+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


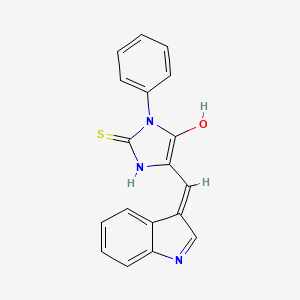
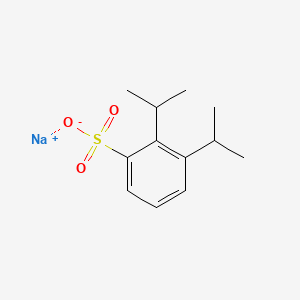
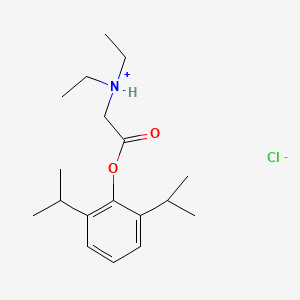

![3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid](/img/structure/B13730922.png)
